molecular formula C14H15FN2O2 B13406404 2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate CAS No. 960403-07-0

2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate

Cat. No.: B13406404
CAS No.: 960403-07-0
M. Wt: 262.28 g/mol
InChI Key: JYDPBIIFPAOXMK-LLVKDONJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate involves multiple steps, typically starting with the preparation of the imidazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the cyclization of amido-nitriles can be employed to form disubstituted imidazoles under mild conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate involves its role as an inhibitor of adrenal steroid 11β-hydroxylations . This inhibition occurs through the interaction of the compound with the enzyme responsible for this hydroxylation process, thereby blocking the production of certain adrenal steroids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate is unique due to its specific structure, which allows it to be used in the synthesis of etomidate derivatives. Its fluorine atom provides distinct chemical properties that can be advantageous in various applications.

Properties

CAS No.

960403-07-0

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

2-fluoroethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate

InChI

InChI=1S/C14H15FN2O2/c1-11(12-5-3-2-4-6-12)17-10-16-9-13(17)14(18)19-8-7-15/h2-6,9-11H,7-8H2,1H3/t11-/m1/s1

InChI Key

JYDPBIIFPAOXMK-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OCCF

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OCCF

Origin of Product

United States

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